molecular formula C19H21N3O2 B2732611 3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione CAS No. 1009289-72-8

3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione

Cat. No. B2732611
CAS RN: 1009289-72-8
M. Wt: 323.396
InChI Key: FTCCUWKLVDLBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a chemical compound commonly known as DAPTA. DAPTA is a synthetic molecule that has been synthesized for scientific research purposes. It is a small molecule that has been designed to bind to the CD4 receptor, a protein that is found on the surface of T cells. DAPTA has been extensively studied for its potential use in the treatment of HIV/AIDS.

Mechanism of Action

DAPTA binds to the CD4 receptor on the surface of T cells, preventing the HIV envelope glycoprotein from binding to the receptor. This blocks the entry of the virus into the T cell, preventing viral replication and spread. DAPTA has been shown to have a high binding affinity for the CD4 receptor, making it an effective inhibitor of HIV entry.
Biochemical and Physiological Effects:
DAPTA has been shown to be well-tolerated in laboratory studies, with no significant toxicity observed. It has been shown to have a long half-life, allowing for once-daily dosing. DAPTA has been shown to be effective in reducing viral load in animal models of HIV infection. In addition, DAPTA has also been shown to have immunomodulatory effects, enhancing the activity of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

DAPTA has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and purify. It has a high binding affinity for the CD4 receptor, making it an effective inhibitor of HIV entry. DAPTA has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of DAPTA in laboratory experiments. It is a synthetic molecule that may not accurately mimic the natural environment of the CD4 receptor on T cells. In addition, DAPTA has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of DAPTA. One area of research is the development of DAPTA-based therapies for the treatment of HIV/AIDS. This includes the development of DAPTA-based combination therapies that can target multiple stages of the viral life cycle. Another area of research is the study of DAPTA's immunomodulatory effects, including its potential use in the treatment of cancer and other immune-related disorders. Finally, there is a need for further studies to evaluate the safety and efficacy of DAPTA in human clinical trials.

Synthesis Methods

DAPTA is synthesized through a multistep process that involves the reaction of an o-toluidine derivative with a pyrrolidine-2,5-dione derivative. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified through a series of chromatographic techniques to obtain pure DAPTA. The synthesis method of DAPTA has been extensively studied and optimized to obtain high yields and purity.

Scientific Research Applications

DAPTA has been extensively studied for its potential use in the treatment of HIV/AIDS. It has been shown to have potent anti-HIV activity by blocking the interaction between the CD4 receptor and the HIV envelope glycoprotein. DAPTA has been shown to be effective against a wide range of HIV strains, including those that are resistant to current antiretroviral therapies. In addition, DAPTA has also been studied for its potential use in the treatment of other viral infections, such as hepatitis C and influenza.

properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-6-4-5-7-17(13)22-18(23)12-16(19(22)24)20-14-8-10-15(11-9-14)21(2)3/h4-11,16,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCUWKLVDLBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.